methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate
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Overview
Description
Methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (-CN) and an ester group (-COOCH3) attached to a phenyl ring substituted with chlorine and fluorine atoms
Preparation Methods
The synthesis of methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as piperidine or pyridine to facilitate the condensation reaction. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of different substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include bases like sodium hydroxide (NaOH) for hydrolysis, reducing agents like LiAlH4 for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation.
Scientific Research Applications
Methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate depends on its specific application and the target molecule. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the cyano and ester groups allows for various interactions with biological molecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate can be compared with other cyanoacetate derivatives, such as:
Methyl 2-cyanoacetate: Lacks the substituted phenyl ring, making it less complex and potentially less versatile in certain applications.
Ethyl 2-cyano-3-(2-chlorophenyl)acrylate: Contains a similar cyano group and substituted phenyl ring but differs in the ester group and overall structure.
Methyl 2-(2-bromophenyl)-2-cyanoacetate: Similar structure but with a bromine atom instead of chlorine and fluorine, which may lead to different reactivity and applications.
Properties
CAS No. |
1268124-43-1 |
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Molecular Formula |
C10H7ClFNO2 |
Molecular Weight |
227.62 g/mol |
IUPAC Name |
methyl 2-(2-chloro-6-fluorophenyl)-2-cyanoacetate |
InChI |
InChI=1S/C10H7ClFNO2/c1-15-10(14)6(5-13)9-7(11)3-2-4-8(9)12/h2-4,6H,1H3 |
InChI Key |
SRZUHZYMDLIXHR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C#N)C1=C(C=CC=C1Cl)F |
Purity |
95 |
Origin of Product |
United States |
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